molecular formula C25H22N2OS B12140995 N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No.: B12140995
M. Wt: 398.5 g/mol
InChI Key: RXUNCBGNKJZDKY-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide is a complex organic compound that features a quinoline moiety, a phenyl group, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Sulfanylacetamide Formation: The sulfanylacetamide linkage is introduced by reacting the quinoline derivative with a suitable thiol and acetic anhydride.

    Final Coupling: The final step involves coupling the sulfanylacetamide intermediate with 2,5-dimethylphenyl and phenyl groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the quinoline or phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinoline or phenyl derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfanylacetamide linkage may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide
  • **N-(2,5-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-phenyl-2-(quinolin-8-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoline moiety, coupled with the sulfanylacetamide linkage, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C25H22N2OS

Molecular Weight

398.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-phenyl-2-quinolin-8-ylsulfanylacetamide

InChI

InChI=1S/C25H22N2OS/c1-17-13-14-18(2)21(16-17)27-25(28)24(20-8-4-3-5-9-20)29-22-12-6-10-19-11-7-15-26-23(19)22/h3-16,24H,1-2H3,(H,27,28)

InChI Key

RXUNCBGNKJZDKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C2=CC=CC=C2)SC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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